

Spectroscopic Profile of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dimethyl-1H-imidazole hydrochloride

Cat. No.: B1356284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Dimethyl-1H-imidazole hydrochloride**. Due to the limited availability of directly published complete spectra for the hydrochloride salt, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, 4,5-Dimethyl-1H-imidazole, and outlines the expected spectral changes upon hydrochloride formation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4,5-Dimethyl-1H-imidazole	CDCl ₃	~2.2 (s)	Singlet	6H	2 x -CH ₃
~7.5 (s)	Singlet	1H	C2-H		
~10.0 (br s)	Broad Singlet	1H	N-H		
4,5-Dimethyl-1H-imidazole hydrochloride	D ₂ O or DMSO-d ₆	Expected downfield shift of C2-H and N-H protons	-	-	-

¹³C NMR (Carbon NMR)

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
4,5-Dimethyl-1H-imidazole	CDCl ₃	~10	-CH ₃
~125	C4/C5		
~135	C2		
4,5-Dimethyl-1H-imidazole hydrochloride	D ₂ O or DMSO-d ₆	Expected slight shifts in all carbon signals	-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
4,5-Dimethyl-1H-imidazole	N-H stretch	3400-3200 (broad)
C-H stretch (aromatic)	3150-3000	
C-H stretch (aliphatic)	2950-2850	
C=N stretch	1650-1550	
C=C stretch	1500-1400	
4,5-Dimethyl-1H-imidazole hydrochloride	N ⁺ -H stretch	3200-2800 (very broad)
C-H stretch	Similar to free base	
C=N ⁺ stretch	Shift to higher wavenumber	

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)
4,5-Dimethyl-1H-imidazole	Electron Ionization (EI)	96.07
4,5-Dimethyl-1H-imidazole hydrochloride	Electrospray Ionization (ESI)	97.08

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument in use.

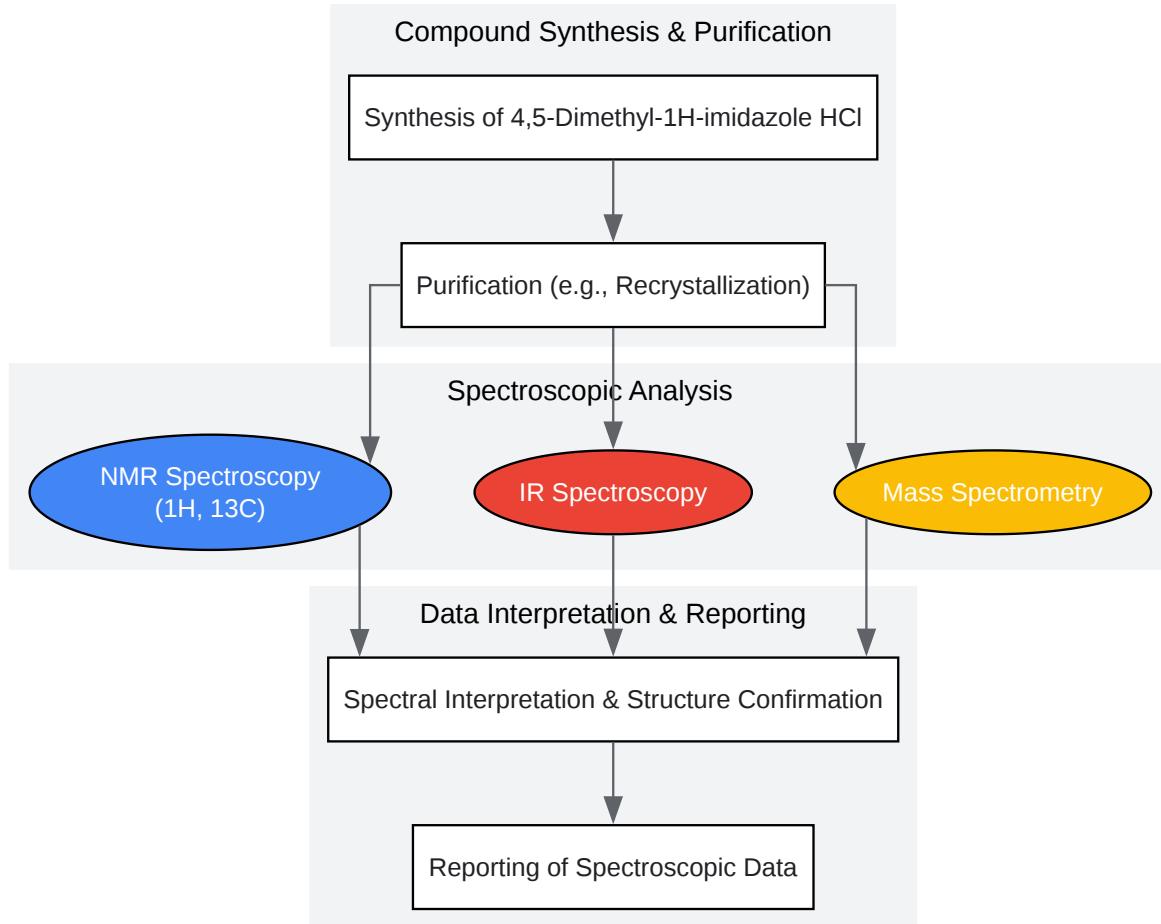
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .


- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may need to be further diluted.
- Instrumentation:
 - EI-MS: A mass spectrometer coupled with a gas chromatograph (GC-MS).
 - ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled with a liquid chromatograph (LC-MS).
- Acquisition (ESI-MS for the hydrochloride):
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: Adjusted to obtain a stable spray.
 - Drying Gas Temperature: 200-350 °C.
 - Mass Range: m/z 50-500.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,5-Dimethyl-1H-imidazole hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **4,5-Dimethyl-1H-imidazole hydrochloride**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356284#spectroscopic-data-for-4-5-dimethyl-1h-imidazole-hydrochloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com